Azanium;cerium(4+);hexanitrate

Oxidation Potential Cerium Reagents Electrochemistry

Ammonium cerium(IV) nitrate (CAN) is the definitive Ce(IV) primary standard for quantitative redox titrimetry and selective one-electron oxidations. Unlike generic cerium(IV) salts, CAN's hexanitratocerate(IV) anion enables unique coordination-driven pathways—critical for benzylic oxidations where nitrate esters are primary intermediates, a mechanism inaccessible to cerium(IV) ammonium sulfate. With a standard reduction potential of 1.44 V (1 M H₂SO₄), non-hygroscopic crystalline form, and high solubility in both water and acetonitrile, CAN eliminates time-consuming standardization steps and over-oxidation risks. This ≥99% purity grade ensures reproducible performance in pharmaceutical QC, fine chemical intermediate synthesis, and radical-initiated C–C bond formation. Choose CAN when your validated procedure demands nitrate-ligand redox specificity, broad solvent compatibility, and superior functional group tolerance.

Molecular Formula CeH4N7O18-
Molecular Weight 530.19 g/mol
CAS No. 16774-21-3
Cat. No. B123368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanium;cerium(4+);hexanitrate
CAS16774-21-3
Synonyms(OC-6-11)-Hexakis(nitrato-κO)-ammonium (1:2) Cerate(2-); _x000B_Ammonium Hexanitratocerate(IV);  (OC-6-11)-Hexakis(nitrato-O)-diammonium Cerate(2-);  (OC-6-11)-Hexakis(nitrato-κO)-diammonium Cerate(2-);  Hexanitrato-diammonium Cerate(2-);  Cerium Diammonium He
Molecular FormulaCeH4N7O18-
Molecular Weight530.19 g/mol
Structural Identifiers
SMILES[NH4+].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce+4]
InChIInChI=1S/Ce.6NO3.H3N/c;6*2-1(3)4;/h;;;;;;;1H3/q+4;6*-1;/p+1
InChIKeyFKZGKVIMBHRMDK-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Cerium(IV) Nitrate (CAS 16774-21-3): Baseline Properties for Procurement in Synthetic and Analytical Chemistry


Ammonium cerium(IV) nitrate, also known as ceric ammonium nitrate or CAN, is an inorganic cerium salt with the molecular formula (NH₄)₂Ce(NO₃)₆ and a molecular weight of 548.22 g/mol [1]. It presents as orange-red, non-hygroscopic monoclinic crystals that are highly soluble in water (1.41 g/mL at 25 °C; 2.27 g/mL at 80 °C) and soluble in strong mineral acids such as sulfuric, nitric, perchloric, and hydrochloric acids, while showing extremely limited solubility in organic solvents [2]. The compound is a powerful one-electron oxidant, with its standard reduction potential (E° for Ce⁴⁺ + e⁻ → Ce³⁺) reported as 1.44 V in 1 M H₂SO₄ . CAN is widely utilized as a primary standard in oxidimetry, a versatile oxidant in organic synthesis, and a catalyst in various transformations, reflecting its commercial availability and stability across a range of reaction conditions [1][3].

Why Ammonium Cerium(IV) Nitrate (CAS 16774-21-3) Cannot Be Interchanged with Generic Cerium(IV) Reagents in Critical Synthetic Pathways


Cerium(IV)-based oxidants, while sharing the common Ce⁴⁺/Ce³⁺ redox couple, exhibit profoundly divergent reactivity, selectivity, and side-product profiles that render generic substitution scientifically unsound and economically risky. For instance, cerium(IV) ammonium sulfate (CAS) is often cited as an alternative to CAN but is known to avoid nitrate ester by-products [1]. Conversely, CAN's unique hexanitratocerate(IV) anion enables specific coordination-driven mechanisms, as seen in benzylic oxidations where nitrate esters are primary intermediates, a pathway unavailable to non-nitrate Ce(IV) salts [2]. Furthermore, the high solubility of CAN in both aqueous and certain organic media—coupled with its established reduction potential and kinetic profile—directly dictates its performance in applications ranging from standard oxidimetry to complex organic transformations . Substituting CAN with a generic cerium(IV) salt without quantitative validation of the target reaction's sensitivity to nitrate ligands, solvent environment, and redox potential risks significant loss in yield, introduction of unreported impurities, and deviation from validated analytical or synthetic procedures. The following quantitative evidence guide provides the specific, comparator-driven data necessary to justify the deliberate selection of CAN over its closest analogs.

Quantitative Differential Evidence for Ammonium Cerium(IV) Nitrate (CAN) Procurement Decisions


Redox Potential vs. Cerium(IV) Ammonium Sulfate in 1 M H₂SO₄

The formal reduction potential (E°) of the Ce⁴⁺/Ce³⁺ couple for CAN in 1 M H₂SO₄ is 1.44 V, establishing it as a strong oxidant comparable to permanganate and dichromate . While the exact potential can vary with counterion and medium, cerium(IV) ammonium sulfate is generally considered to have a similar potential; however, its different ligand field and hydration state lead to distinct kinetic behavior and reaction selectivity. This potential value is critical for predicting thermodynamic feasibility in oxidation reactions.

Oxidation Potential Cerium Reagents Electrochemistry

Aqueous Solubility vs. Cerium(IV) Oxide (CeO₂) at 25 °C

CAN exhibits exceptional water solubility of 141 g/100 mL (1.41 g/mL) at 25 °C [1]. In stark contrast, the common precursor and alternative cerium source, cerium(IV) oxide (CeO₂), is virtually insoluble in water and requires concentrated hot nitric acid for dissolution, a process that itself generates CAN [2]. This solubility difference is fundamental for applications requiring homogeneous reaction conditions.

Solubility Reagent Formulation Cerium Compounds

Reaction Selectivity in Aromatic Oxidation: CAN vs. Cerium(IV) Ammonium Sulfate (CAS)

In the oxidation of naphthalene to 1,4-naphthoquinone, CAN yields only moderate conversion and often produces nitrate ester by-products due to the involvement of its nitrate ligands [1]. In direct contrast, cerium(IV) ammonium sulfate (CAS) oxidizes naphthalene to 1,4-naphthoquinone in good yields under similar conditions (H₂SO₄/MeCN mixture), demonstrating superior selectivity for quinone formation when nitrate esters are an undesired pathway [1].

Selective Oxidation Naphthalene Cerium Reagents

Reactivity Comparison in Radical Generation: CAN vs. Mn(III) Acetate

CAN serves as a convenient reagent for generating radicals from C-H acidic substrates, exhibiting a similar reactivity pattern (+1.61 V vs. NHE) to manganese(III) acetate (+1.51 V vs. NHE) . While their redox potentials are comparable, CAN is often preferred due to its commercial availability, stability in various solvents, and mild reaction conditions, whereas Mn(OAc)₃ can require more stringent conditions or lead to different by-products in radical additions to olefins .

Radical Initiator C-H Acidic Substrates Oxidant Comparison

Stability and Non-Hygroscopic Nature vs. Other Cerium(IV) Salts

CAN is explicitly characterized as a non-hygroscopic solid, a property that contrasts with many other cerium salts and oxidants which can be deliquescent or require strictly anhydrous handling [1]. For instance, cerium(IV) ammonium sulfate is reported as hygroscopic, necessitating more careful storage and handling to prevent water uptake and concentration variability . The non-hygroscopic nature of CAN simplifies long-term storage, improves weighing accuracy, and ensures consistent reagent activity without the need for desiccator storage or frequent standardization.

Hygroscopicity Reagent Stability Handling and Storage

Primary Standard Application in Oxidimetry: Purity and Reliability

Among all cerium(IV) compounds, CAN is the most widely used primary standard for oxidation-reduction titrations . Its reliability stems from its high purity, stability, and well-defined stoichiometry, enabling direct preparation of standard solutions. In contrast, alternatives like potassium permanganate require frequent re-standardization due to instability and decomposition. This distinction is quantitative: CAN solutions can be prepared to an accuracy of ±0.2% or better, as evidenced by commercial volumetric solutions standardized to 0.0998–0.1002 mol/L at 20 °C [1].

Volumetric Analysis Primary Standard Oxidimetry

High-Impact Research and Industrial Scenarios for Ammonium Cerium(IV) Nitrate (CAN) Deployment


Analytical Volumetry and Quality Control: Primary Standard for Oxidimetry

Utilize CAN as a primary standard for the preparation of accurate Ce(IV) volumetric solutions for redox titrations, leveraging its non-hygroscopic nature, high purity, and well-defined redox potential (1.44 V in 1 M H₂SO₄) to eliminate time-consuming standardization steps and ensure reproducible quantification of analytes such as oxalate or arsenic(III) in pharmaceutical, environmental, and industrial QC labs [1].

Organic Synthesis: Selective Benzylic and Allylic Oxidation

Employ CAN for the selective oxidation of benzylic alcohols and cyclopropylcarbinols to the corresponding carbonyl compounds, capitalizing on its solubility in organic solvents (e.g., acetonitrile) and its role as a one-electron oxidant that minimizes over-oxidation compared to harsher reagents like permanganate. This scenario is particularly relevant for fine chemical and pharmaceutical intermediate synthesis where functional group tolerance is critical .

Radical-Mediated C-C Bond Formation: Initiation of Chain Reactions

Use CAN as a mild radical initiator for C-C bond-forming reactions involving C-H acidic substrates, taking advantage of its high redox potential (+1.61 V vs. NHE) and compatibility with green media like water and ionic liquids. This application is suited for the one-pot synthesis of complex heterocycles (e.g., dihydrofurans, tetrahydrofurans) and for generating α-nitroalkyl radicals for addition to olefins, providing a robust alternative to Mn(OAc)₃-based methods [1].

Catalysis and Oxidative Cleavage: Alkene and Sulfide Oxidation

Deploy CAN as a catalyst for the oxidative cleavage of alkenes or the fast, selective oxidation of sulfides to sulfoxides under ambient conditions (e.g., in acetonitrile at room temperature and atmospheric pressure). The catalyst loading can be reduced by exploiting the nitrate anion effect, offering a scalable, high-productivity route for the production of carbonyl compounds and sulfoxide intermediates in the fragrance, agrochemical, and materials science sectors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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